![molecular formula C7H5NO2 B166862 5-Acetylfuran-2-carbonitrile CAS No. 133674-71-2](/img/structure/B166862.png)
5-Acetylfuran-2-carbonitrile
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Overview
Description
5-Acetylfuran-2-carbonitrile is a chemical compound with the molecular formula C7H5NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-acetylfuran, a similar compound, has been achieved through the Friedel–Crafts process, which is considered the most effective method . The enantioselective reduction of aromatic ketones, including furyl ketones, is commonly performed using the Noyori approach .Molecular Structure Analysis
The molecular structure of 5-Acetylfuran-2-carbonitrile has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . Theoretical calculations using density functional theory (DFT) have been used to validate and provide more insights into the structural characterizations of the compound .Chemical Reactions Analysis
The chemical reactions involving furan-based compounds are complex and diverse. For instance, the catalytic asymmetric synthesis of five-five-membered furan-based compounds has been established via organocatalytic asymmetric (2+4) annulation . The Diels–Alder reaction of biomass-derived furans is another emerging technology for the preparation of new molecular entities .Scientific Research Applications
Heterocyclic Compound Synthesis
One of the primary applications of 5-Acetylfuran-2-carbonitrile derivatives is in the synthesis of heterocyclic compounds. For instance, Melikyan, Hovhannisyan, and Hayotsyan (2012) investigated the interaction of 3-acetylfuran-2(5H)-ones with dimethylformamide dimethyl acetal (DMF/DMA), leading to the formation of condensed furopyridine systems and heterocyclic substituted furanones. This research highlights the potential of 5-Acetylfuran-2-carbonitrile derivatives in synthesizing novel heterocyclic structures that could have varied applications in medicinal chemistry and materials science (Melikyan, Hovhannisyan, & Hayotsyan, 2012).
Fluorescent Chemosensors
Shylaja et al. (2020) developed dimethylfuran tethered 2-aminopyridine-3-carbonitriles that act as fluorescent chemosensors for Fe3+ ions and picric acid, with nanomolar detection limits. This application is significant for environmental monitoring and safety, as it enables the detection of hazardous substances in low concentrations (Shylaja, Rubina, Santharam Roja, & Kumar, 2020).
Antitumor Agents
Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives based on 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, exploring their potential as antitumor agents against human tumor cell lines. This study indicates the promise of 5-Acetylfuran-2-carbonitrile derivatives in the development of new antitumor medications (Khalifa & Algothami, 2020).
Corrosion Inhibitors
Verma et al. (2015) explored the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as effective corrosion inhibitors for mild steel in acidic solutions. Their findings demonstrate the chemical versatility and practical applications of 5-Acetylfuran-2-carbonitrile derivatives in industrial contexts, such as protecting metals from corrosion (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).
Organic Aerogels
Peikolainen et al. (2012) presented a method for preparing organic aerogels using 5-methylresorcinol and formaldehyde, with 5-Acetylfuran-2-carbonitrile derivatives catalyzing the sol-gel polymerization. This research opens pathways for using these compounds in the synthesis of lightweight, porous materials with potential applications in insulation, catalysis, and more (Peikolainen, Volobujeva, Aav, Uibu, & Koel, 2012).
Safety And Hazards
properties
IUPAC Name |
5-acetylfuran-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVSENJSZBDVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616589 |
Source
|
Record name | 5-Acetylfuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylfuran-2-carbonitrile | |
CAS RN |
133674-71-2 |
Source
|
Record name | 5-Acetylfuran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetylfuran-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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